molecular formula C9H8Cl2N4OS B1276707 4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 871478-79-4

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276707
CAS No.: 871478-79-4
M. Wt: 291.16 g/mol
InChI Key: GXQMAVWAJMZDRJ-UHFFFAOYSA-N
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Description

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H8Cl2N4OS and its molecular weight is 291.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Molluscicidal Activities

A significant application of this compound, as part of a series of 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety, is in anti-inflammatory and molluscicidal activities. These compounds have demonstrated potent anti-inflammatory effects and promising molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Crystal and Molecular Structure Analysis

Another research area involves the crystal and molecular structure analysis of similar 1,2,4-triazolo-N-amino-thiols, providing insights into the structural properties of these compounds, which is crucial for understanding their potential applications (Sarala et al., 2006).

Antimicrobial Activities

Various 1,2,4-triazole derivatives, including those similar to the compound , have been synthesized and shown to possess good to moderate antimicrobial activities against a range of microorganisms, highlighting their potential in antimicrobial drug development (Bektaş et al., 2007).

Pharmacological Study of Thiazolidinones and Mannich Bases

Thiazolidinones and Mannich bases of similar triazole compounds have been studied for their antimicrobial and antitubercular activities, suggesting their potential in pharmacological applications (Dave et al., 2007).

Antioxidant and Analgesic Activities

Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety, similar to the compound , have been synthesized and shown to have significant analgesic and antioxidant properties (Karrouchi et al., 2016).

Corrosion Inhibition

The compound has also been explored as a novel corrosion inhibitor for copper, demonstrating high corrosion inhibition efficiency. This suggests its potential application in protecting metals from corrosion (Chauhan et al., 2019).

Electrochemical Studies

Electrochemical behavior studies of similar thiotriazoles have been conducted, which are important for understanding the electrochemical properties of these compounds and their potential applications in various fields (Fotouhi et al., 2002).

Biochemical Analysis

Biochemical Properties

4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their structure and function, which is crucial for understanding its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, it has been shown to affect the expression of specific genes, which in turn impacts cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. This interaction is vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its overall efficacy and toxicity. Understanding these aspects is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .

Properties

IUPAC Name

4-amino-3-[(2,6-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4OS/c10-5-2-1-3-6(11)8(5)16-4-7-13-14-9(17)15(7)12/h1-3H,4,12H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQMAVWAJMZDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137848
Record name 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871478-79-4
Record name 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871478-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-[(2,6-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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